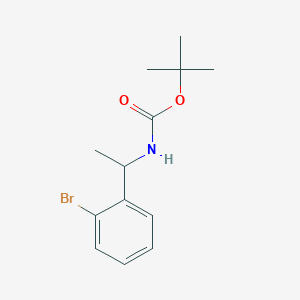

tert-Butyl (1-(2-bromophenyl)ethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[1-(2-bromophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-9(10-7-5-6-8-11(10)14)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNWPYMNQJCFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001161629 | |

| Record name | Carbamic acid, N-[1-(2-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001161629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086391-99-2 | |

| Record name | Carbamic acid, N-[1-(2-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086391-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-(2-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001161629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of (R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate

Abstract: This technical guide provides a detailed, in-depth protocol for the synthesis, purification, and characterization of (R)-tert-butyl (1-(2-bromophenyl)ethyl)carbamate, a valuable chiral building block in pharmaceutical research and development. The synthesis is approached via a robust two-step process: the asymmetric synthesis of the key chiral intermediate, (R)-1-(2-bromophenyl)ethanamine, followed by its protection using di-tert-butyl dicarbonate. This document elucidates the rationale behind critical experimental choices, offers step-by-step methodologies for synthesis and purification, and details the comprehensive spectroscopic analysis required to validate the final product's identity and purity. It is intended for researchers, chemists, and professionals in the field of drug development who require a reliable and well-documented procedure for obtaining this specific enantiomerically pure compound.

Introduction

Chiral amines are fundamental structural motifs in a vast array of biologically active molecules and pharmaceuticals. The precise stereochemical control during their synthesis is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. (R)-tert-butyl (1-(2-bromophenyl)ethyl)carbamate serves as a crucial intermediate, providing a stable, protected form of the chiral amine (R)-1-(2-bromophenyl)ethanamine[1]. The bromo-functionalized phenyl ring offers a versatile handle for further synthetic transformations, such as cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group ensures the amine's nucleophilicity is masked during subsequent chemical steps. The Boc group is favored due to its stability under a wide range of non-acidic conditions and its straightforward removal under mild acidic treatment[2][3][4].

This guide presents a validated pathway to this compound, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful and reproducible outcome.

Section 1: Asymmetric Synthesis of the Chiral Precursor, (R)-1-(2-bromophenyl)ethanamine

The cornerstone of this synthesis is the generation of the chiral amine precursor with high enantiomeric purity. While classical resolution can be employed, modern asymmetric synthesis offers a more direct and atom-economical route[5]. The most common and effective strategy is the asymmetric reductive amination of a prochiral ketone, in this case, 2'-bromoacetophenone.

Reaction Scheme 1: Asymmetric Reductive Amination 2'-Bromoacetophenone is converted to the target chiral amine using a chiral catalyst and a suitable reducing agent.

Experimental Protocol:

-

Catalyst Preparation: In a controlled inert atmosphere (e.g., a glovebox or using Schlenk line techniques), a suitable chiral catalyst system is prepared. A common choice would be a ruthenium-based catalyst such as RuCl(p-cymene)[(S,S)-TsDPEN].

-

Reaction Setup: A high-pressure reactor is charged with 2'-bromoacetophenone (1.0 eq), the chiral catalyst (0.5-1.0 mol%), and a solvent such as methanol.

-

Amination & Reduction: The reactor is sealed and charged with ammonia (as a solution in methanol or as a gas) and hydrogen gas (typically 30-50 bar).

-

Reaction Conditions: The mixture is heated to an appropriate temperature (e.g., 50-90°C) and stirred vigorously for 12-24 hours, or until reaction completion is confirmed by an appropriate monitoring technique (e.g., GC-MS or TLC).

-

Work-up: After cooling the reactor to room temperature and carefully venting the pressure, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., 1M NaOH) to remove any acidic impurities and ensure the amine is in its free base form. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude (R)-1-(2-bromophenyl)ethanamine.

Causality and Experimental Rationale:

-

Choice of Catalyst: The use of a chiral transition metal catalyst is critical for establishing the stereocenter. Catalysts like Ru-TsDPEN complexes are well-established for their high efficiency and enantioselectivity in the asymmetric reduction of ketones and imines.

-

Inert Atmosphere: The catalyst is sensitive to oxygen and moisture; therefore, maintaining an inert atmosphere prevents its degradation and ensures high catalytic activity.

-

Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate and high conversion without promoting side reactions or catalyst decomposition. Hydrogen pressure is essential for the reduction step.

Safety Precautions:

-

2'-Bromoacetophenone: This compound is a lachrymator and causes skin irritation[6][7]. It must be handled in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.

-

High-Pressure Reactions: Hydrogen gas is highly flammable. The reaction must be conducted in a certified high-pressure reactor behind a blast shield, and all sources of ignition must be excluded.

Section 2: Boc Protection of (R)-1-(2-bromophenyl)ethanamine

With the chiral amine in hand, the next step is to protect the primary amine functionality as a carbamate. This reaction is typically high-yielding and clean. The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O), followed by the collapse of the tetrahedral intermediate to form the carbamate and release tert-butoxycarbonate, which subsequently decomposes to carbon dioxide and tert-butanol[4].

Reaction Scheme 2: Boc Protection (R)-1-(2-bromophenyl)ethanamine reacts with di-tert-butyl dicarbonate in the presence of a base to yield the final product.

Experimental Protocol:

-

Dissolution: The crude (R)-1-(2-bromophenyl)ethanamine (1.0 eq) is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: A non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA), is added to the solution to act as a proton scavenger.

-

Addition of Boc₂O: Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), either as a solid or dissolved in a small amount of the reaction solvent, is added portion-wise to the stirred solution at 0°C (ice bath).

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove the base, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (R)-tert-butyl (1-(2-bromophenyl)ethyl)carbamate, typically as an oil or a waxy solid.

Workflow for Synthesis of (R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate

Caption: Overall synthetic workflow from the starting ketone to the crude Boc-protected product.

Safety Precautions:

-

Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid or liquid and is fatal if inhaled[8][9][10]. It can also cause skin and eye irritation and may cause an allergic skin reaction[11][12]. Handle only in a chemical fume hood with appropriate PPE. Store in a cool, well-ventilated place away from heat sources[9].

Section 3: Purification of the Final Product

The crude product obtained from the synthesis typically contains unreacted starting materials, by-products, and residual reagents, necessitating purification to achieve the high purity required for subsequent applications. Column chromatography is the primary method for this, followed by recrystallization if the product is a solid.

Protocol 3.1: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it[13]. Less polar compounds travel faster down the column, while more polar compounds are retained longer[14][15].

Methodology:

-

Column Packing: A glass column is packed with silica gel as the stationary phase, using a slurry method with a non-polar solvent (e.g., hexane) to ensure a uniform and bubble-free packing[16].

-

Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent like DCM, and then adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, silica-adsorbed sample is carefully added to the top of the packed column.

-

Elution: The mobile phase, an eluent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexane, starting from 5% and gradually increasing), is passed through the column[17].

-

Fraction Collection: The eluate is collected in sequential fractions.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

-

Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified (R)-tert-butyl (1-(2-bromophenyl)ethyl)carbamate.

Protocol 3.2: Purification by Recrystallization

If the purified product from chromatography is a solid and requires further purification, or if it solidifies after solvent removal, recrystallization can be employed. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.

Methodology:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Hexane or a hexane/ethyl acetate mixture is often effective for Boc-protected amines[18].

-

Dissolution: The compound is dissolved in the minimum amount of the hot solvent.

-

Crystallization: The solution is allowed to cool slowly to room temperature, and then often cooled further in an ice bath to induce crystallization. If the product "oils out," techniques like trituration with a non-polar solvent can induce solidification[18]. Seeding with a small crystal of the pure compound can also initiate crystallization[19][20].

-

Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under high vacuum.

Section 4: Spectroscopic Characterization

Unambiguous confirmation of the product's structure and purity is achieved through a combination of spectroscopic techniques.

Workflow for Purification and Characterization

Caption: Workflow illustrating the purification and subsequent spectroscopic validation of the final product.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| ¹H NMR (400 MHz, CDCl₃) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.10 - 7.60 | Multiplet | 4H | Ar-H |

| N-H Proton | ~4.90 | Broad Singlet | 1H | -NH- |

| Methine Proton | ~4.80 | Quintet | 1H | -CH(CH₃)- |

| Methyl Protons | ~1.45 | Doublet | 3H | -CH(CH₃)- |

| tert-Butyl Protons | ~1.40 | Singlet | 9H | -C(CH₃)₃ |

| ¹³C NMR (100 MHz, CDCl₃) | Expected Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~155.0 | C=O (carbamate) |

| Aromatic Carbons | 122.0 - 142.0 | Ar-C |

| Quaternary Carbon | ~79.5 | -C(CH₃)₃ |

| Methine Carbon | ~51.0 | -CH(CH₃)- |

| tert-Butyl Carbons | ~28.4 | -C(CH₃)₃ |

| Methyl Carbon | ~22.0 | -CH(CH₃)- |

| Note: Chemical shifts are predictive and may vary slightly based on experimental conditions.[21] |

4.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

| N-H Stretch | 3300 - 3400 | Medium, sharp |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to strong |

| C=O Stretch (Carbamate) | 1680 - 1710 | Strong, sharp |

| N-H Bend | 1510 - 1550 | Medium |

| C-O Stretch | 1160 - 1250 | Strong |

| Note: The carbonyl absorption for carbamates is a key diagnostic peak.[22][23] |

4.3 Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, confirming its elemental composition.

| Ion | Expected m/z | Interpretation |

| [M+H]⁺ | 300.06 / 302.06 | Molecular ion (protonated), showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br) |

| [M-C₄H₈]⁺ | 244.00 / 246.00 | Loss of isobutylene from the Boc group |

| [M-Boc+H]⁺ | 200.00 / 202.00 | Loss of the entire Boc group (C₅H₉O₂) |

| [C₄H₉]⁺ | 57.07 | tert-Butyl cation fragment |

| Note: The presence of the characteristic 1:1 isotopic pattern for bromine is a definitive indicator.[24][25][26] |

Summary and Conclusion

This guide has detailed a reliable and comprehensive methodology for the synthesis of (R)-tert-butyl (1-(2-bromophenyl)ethyl)carbamate. By employing an asymmetric reductive amination to establish the critical stereocenter, followed by a standard Boc-protection protocol, the target compound can be obtained efficiently. The outlined purification techniques, including column chromatography and recrystallization, are essential for achieving high purity. Finally, the suite of spectroscopic characterization methods (NMR, IR, and MS) provides the necessary validation to confirm the structure and identity of the final product, ensuring its suitability for use in demanding applications such as pharmaceutical synthesis. Adherence to the described protocols and safety precautions is crucial for a successful and safe laboratory outcome.

References

Sources

- 1. (R)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. carlroth.com [carlroth.com]

- 10. carlroth.com [carlroth.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. aksci.com [aksci.com]

- 13. Separation of Compounds Using Column Chromatography (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. youtube.com [youtube.com]

- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 17. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 20. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 21. rsc.org [rsc.org]

- 22. academic.oup.com [academic.oup.com]

- 23. mdpi.com [mdpi.com]

- 24. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. acdlabs.com [acdlabs.com]

- 26. tert-Butyl (1-(2-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 53407043 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (S)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate via Nuclear Magnetic Resonance (NMR)

Introduction

In the landscape of modern pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For drug development professionals and organic chemists, (S)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate represents a chiral building block of significant interest, incorporating a stereocenter, an aromatic system, and a crucial amine-protecting group. The precise arrangement of these functionalities dictates its reactivity and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for determining the molecular structure of organic compounds in solution.[1][2] This in-depth guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectroscopic data for this molecule, explains the rationale behind the spectral features, and details a robust protocol for data acquisition.

The power of NMR lies in its ability to probe the local magnetic fields around atomic nuclei, providing rich information about the chemical environment, connectivity, and stereochemistry of a molecule.[3][4] For (S)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate, NMR is indispensable for confirming the successful installation of the tert-butyloxycarbonyl (Boc) protecting group, verifying the integrity of the aromatic ring, and characterizing the chiral center.

Molecular Structure and Predicted NMR Resonances

A thorough understanding of the molecule's structure is the foundation for interpreting its NMR spectra. The structure, presented below, is key to predicting the chemical shifts and coupling patterns of each nucleus.

Caption: Molecular structure of (S)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate.

¹H NMR Spectroscopic Data Analysis

The proton NMR spectrum provides a wealth of information through chemical shifts, signal integration, and spin-spin splitting patterns.[5]

Predicted ¹H NMR Chemical Shifts and Rationale

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -C(CH₃)₃ (Boc) | ~1.4 - 1.5 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent and show a characteristic sharp singlet in a relatively uncongested region of the spectrum. This signal is a key diagnostic peak for a successful Boc protection.[6] |

| -CH(CH₃)- | ~1.4 - 1.6 | Doublet (d) | 3H | These methyl protons are adjacent to the chiral methine proton, leading to a doublet. The exact chemical shift is influenced by the proximity to the aromatic ring and the carbamate group. |

| -CH(CH₃)- | ~4.8 - 5.2 | Quintet or Multiplet (m) | 1H | This methine proton is coupled to the adjacent methyl protons (3H) and the NH proton (1H), which would theoretically result in a quintet. However, N-H coupling is often not observed or is broad, so a quartet or multiplet is also likely. Its downfield shift is due to the deshielding effects of the adjacent nitrogen and the aromatic ring. |

| -NH- | ~5.0 - 5.5 | Broad Singlet or Doublet (br s or d) | 1H | The chemical shift of the N-H proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad signal. If coupling to the adjacent methine proton is observed, it will be a doublet.[6] |

| Aromatic Protons | ~7.0 - 7.6 | Multiplets (m) | 4H | The protons on the 2-bromophenyl group will appear in the aromatic region. Due to the electronegativity and anisotropic effects of the bromine atom and the ethylcarbamate substituent, these protons will be non-equivalent and will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets).[7][8] The proton ortho to the bromine will likely be the most downfield. |

¹³C NMR Spectroscopic Data Analysis

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule.[9] Spectra are typically acquired with broadband proton decoupling, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Chemical Shifts and Rationale

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C(CH₃)₃ (Boc) | ~28.3 | The three equivalent methyl carbons of the tert-butyl group typically resonate around this value.[10] |

| -CH(CH₃)- | ~20 - 25 | The methyl carbon of the ethyl group. |

| -CH(CH₃)- | ~50 - 55 | The chiral methine carbon, shifted downfield due to its attachment to the nitrogen atom and the aromatic ring. |

| -C(CH₃)₃ (Boc) | ~79 - 81 | The quaternary carbon of the tert-butyl group is significantly deshielded by the adjacent oxygen atom.[10] |

| C=O (Carbamate) | ~155 - 157 | The carbonyl carbon of the carbamate group appears in a characteristic downfield region. |

| C-Br (Aromatic) | ~120 - 125 | The carbon atom directly bonded to the bromine atom is expected in this region. The exact shift is influenced by the "heavy atom effect". |

| Aromatic Carbons | ~127 - 145 | The remaining five aromatic carbons will have distinct signals. The ipso-carbon (attached to the ethylcarbamate group) will be further downfield. The chemical shifts are influenced by the electronic effects of the bromine and the substituent.[11][12] |

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, interpretable NMR spectra requires careful sample preparation and parameter selection.[13]

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of (S)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d is often a good first choice for this type of compound.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the protons.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a wider spectral width to encompass all expected carbon signals (e.g., 0-220 ppm).[9]

-

Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) will be necessary.

-

A longer relaxation delay (e.g., 2-5 seconds) may be needed, especially to observe quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Apply baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from sample preparation to final data analysis.

Caption: Workflow for NMR Spectroscopic Analysis.

Conclusion

Nuclear Magnetic Resonance spectroscopy is an unparalleled tool for the structural verification of (S)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate. By understanding the fundamental principles of chemical shifts and coupling, researchers can confidently assign the signals in both ¹H and ¹³C NMR spectra to the corresponding nuclei within the molecule. The characteristic signals of the Boc protecting group, the chiral ethyl fragment, and the substituted aromatic ring provide a unique spectroscopic fingerprint. Adherence to a rigorous experimental protocol is paramount for obtaining high-quality data, ensuring the integrity and purity of the compound for subsequent applications in research and development.

References

-

Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

-

SlideShare. NMR Spectroscopy: Principles, Techniques, and Applications. [Link]

-

Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

JoVE. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

Elsevier. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Springer Nature Experiments. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. [Link]

-

Supporting Information. NMR spectra 2-13C. [Link]

-

Supporting Information. [Link]

-

Wiley Online Library. H NMR Chemical Shifts. [Link]

-

PubMed. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. [Link]

-

National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

-

University of Wisconsin-Madison. NMR Chemical Shifts. [Link]

-

ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

-

NPTEL. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubChem. tert-Butyl (1-(2-bromophenyl)ethyl)carbamate. [Link]

-

PubChem. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate. [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 3. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 4. ijirset.com [ijirset.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. rsc.org [rsc.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. compoundchem.com [compoundchem.com]

- 13. books.rsc.org [books.rsc.org]

An In-Depth Technical Guide to tert-Butyl (1-(2-bromophenyl)ethyl)carbamate: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: A Versatile Chiral Building Block in Medicinal Chemistry

tert-Butyl (1-(2-bromophenyl)ethyl)carbamate is a key chiral intermediate that holds significant value for researchers, scientists, and drug development professionals. Its unique structural architecture, featuring a Boc-protected chiral amine and an ortho-substituted bromophenyl ring, offers a powerful combination of functionalities for the synthesis of complex molecular entities. The tert-butoxycarbonyl (Boc) group provides a robust yet readily cleavable protecting group for the amine, essential for sequential and site-selective reactions.[1][2][3] Simultaneously, the bromine atom serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents.[4] This dual functionality makes it an invaluable building block in the construction of novel pharmaceutical candidates, where precise control over stereochemistry and molecular diversification are paramount. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and its strategic application in synthetic workflows, particularly in the context of drug discovery.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, a comprehensive profile can be constructed from computed data and analysis of its structural analogues.

Core Chemical Properties

The fundamental properties of this compound are summarized in the table below. These computed values provide a reliable estimation for experimental design and characterization.

| Property | Value | Source |

| CAS Number | 1086391-99-2 | [5] |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [5] |

| Molecular Weight | 300.19 g/mol | [5] |

| XLogP3 | 3.5 | [5] |

| Topological Polar Surface Area | 38.3 Ų | [5] |

| Monoisotopic Mass | 299.05209 Da | [5] |

Spectroscopic Characterization (Predicted)

The structural features of this compound give rise to characteristic signals in various spectroscopic techniques. The following is a predicted analysis based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, methyl, and Boc protons.

-

Aromatic Protons (δ 7.0-7.6 ppm): Four protons on the bromophenyl ring will appear as a complex multiplet.

-

Methine Proton (CH-NH) (δ ~4.8-5.2 ppm): This proton, adjacent to the nitrogen and the aromatic ring, will likely appear as a quartet, coupled to the adjacent methyl protons.

-

NH Proton (δ ~4.5-5.5 ppm): The carbamate proton will appear as a broad singlet or a doublet, coupled to the methine proton.

-

Methyl Protons (CH₃-CH) (δ ~1.4-1.6 ppm): The three protons of the ethyl group's methyl will appear as a doublet, coupled to the methine proton.

-

tert-Butyl Protons ((CH₃)₃C) (δ ~1.4 ppm): The nine equivalent protons of the Boc group will appear as a sharp singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the aromatic, carbonyl, and aliphatic carbons.

-

Aromatic Carbons (δ ~120-145 ppm): Six distinct signals are expected for the carbons of the bromophenyl ring, including the carbon bearing the bromine atom.

-

Carbonyl Carbon (C=O) (δ ~155 ppm): The carbamate carbonyl carbon will appear as a single peak in the downfield region.

-

Boc Quaternary Carbon (C(CH₃)₃) (δ ~80 ppm): The quaternary carbon of the tert-butyl group.

-

Methine Carbon (CH-NH) (δ ~50-55 ppm): The chiral carbon attached to the nitrogen and the aromatic ring.

-

Boc Methyl Carbons (C(CH₃)₃) (δ ~28 ppm): The three equivalent methyl carbons of the Boc group.

-

Ethyl Methyl Carbon (CH₃-CH) (δ ~20-25 ppm): The methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the following key absorption bands:

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks in the range of 2850-3000 cm⁻¹.

-

C=O Stretch (carbamate): A strong absorption band around 1680-1700 cm⁻¹.

-

C-N Stretch: A peak in the region of 1250-1300 cm⁻¹.

-

C-O Stretch: A peak around 1160-1170 cm⁻¹.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through the Boc protection of its corresponding amine precursor, 1-(2-bromophenyl)ethylamine. This reaction is a cornerstone of modern organic synthesis due to its high efficiency and mild conditions.

Reaction Workflow: Boc Protection of 1-(2-bromophenyl)ethylamine

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a robust and scalable method for the synthesis of the title compound.

Materials:

-

1-(2-Bromophenyl)ethylamine

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

-

Triethylamine (TEA) (1.5 equivalents) or saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized water

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(2-bromophenyl)ethylamine (1.0 equivalent). Dissolve the amine in dichloromethane (approximately 0.2 M concentration).

-

Addition of Base: Add triethylamine (1.5 equivalents) to the solution. Alternatively, a biphasic system with saturated aqueous sodium bicarbonate can be used.

-

Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise over 15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction with deionized water. If using a biphasic system, separate the organic layer. If using triethylamine, wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound as a pure solid or oil.

Synthetic Utility: Application in Suzuki-Miyaura Cross-Coupling

The ortho-bromophenyl moiety of this compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of a wide array of aryl and heteroaryl groups at the 2-position of the phenyl ring, a common strategy in the diversification of lead compounds in drug discovery.

Reaction Workflow: Suzuki-Miyaura Coupling

Sources

An In-depth Technical Guide to tert-Butyl (1-(2-bromophenyl)ethyl)carbamate

CAS Number: 1086391-99-2

Introduction

tert-Butyl (1-(2-bromophenyl)ethyl)carbamate, registered under CAS number 1086391-99-2, is a versatile carbamate-protected amine that serves as a crucial building block in modern organic and medicinal chemistry.[1] The strategic placement of a bromine atom on the phenyl ring and the presence of a chiral center, coupled with the acid-labile tert-butoxycarbonyl (Boc) protecting group, make this compound a highly valuable intermediate for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and development. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, its applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The molecular structure of this compound features a stereocenter at the benzylic position, allowing for its existence as a racemate or as individual enantiomers, commonly denoted as (R) and (S) forms. The physicochemical properties are summarized in the table below.[1]

| Property | Value |

| CAS Number | 1086391-99-2 |

| Molecular Formula | C₁₃H₁₈BrNO₂ |

| Molecular Weight | 300.19 g/mol |

| IUPAC Name | tert-butyl N-[1-(2-bromophenyl)ethyl]carbamate |

| Synonyms | [1-(2-Bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester, N-Boc-1-(2-bromophenyl)ethanamine |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Synthesis and Mechanism

The synthesis of this compound is most commonly achieved through the N-protection of the corresponding primary amine, 1-(2-bromophenyl)ethanamine, using di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of amine protection chemistry and proceeds via a nucleophilic acyl substitution mechanism.[2]

The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the carbamate, carbon dioxide, and a tert-butoxide anion. The presence of a mild base is often employed to neutralize the resulting acidic byproducts and drive the reaction to completion.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the Boc protection of 1-(2-bromophenyl)ethanamine.

Materials:

-

1-(2-bromophenyl)ethanamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as the solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-bromophenyl)ethanamine (1.0 equivalent) in the chosen solvent (e.g., DCM).

-

To this solution, add the base (e.g., triethylamine, 1.1 to 1.5 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The utility of this compound in drug development stems from its dual functionality. The Boc-protected amine allows for the introduction of a nitrogen-containing moiety into a target molecule while preventing its undesired reactivity in subsequent synthetic steps. The Boc group can be readily removed under acidic conditions, unmasking the amine for further functionalization.

The bromophenyl group is a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are pivotal in constructing complex molecular scaffolds found in many active pharmaceutical ingredients (APIs). For instance, this intermediate can be utilized in the synthesis of novel kinase inhibitors, where the bromophenyl moiety serves as an anchor point for building out the pharmacophore. While specific drug candidates synthesized directly from this intermediate are often proprietary, its structural motif is present in various patented compounds under investigation for therapeutic areas such as oncology and neurodegenerative diseases.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show characteristic signals for the aromatic protons, the methine proton adjacent to the nitrogen, the methyl group protons, and the nine equivalent protons of the tert-butyl group.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight can be observed, confirming its identity.

-

Infrared (IR) Spectroscopy: The presence of the carbamate group is indicated by a strong absorption band for the C=O stretch, typically around 1680-1720 cm⁻¹.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound (CAS 1086391-99-2) is a strategically designed synthetic intermediate with significant value in the field of drug discovery and development. Its combination of a protected amine and a functionalizable aromatic ring provides medicinal chemists with a powerful tool for the efficient construction of novel and complex bioactive molecules. A thorough understanding of its properties, synthesis, and handling is essential for its effective application in the research and development of new therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53407043, this compound. Retrieved from [Link]

Sources

tert-Butyl (1-(2-bromophenyl)ethyl)carbamate molecular weight

An In-Depth Technical Guide to tert-Butyl (1-(2-bromophenyl)ethyl)carbamate: Properties, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and drug development. The document details the compound's fundamental physicochemical properties, with a primary focus on its molecular weight and its empirical determination. A detailed, field-tested protocol for its synthesis and purification is presented, emphasizing the rationale behind key procedural steps. Furthermore, this guide outlines a self-validating analytical workflow for structural confirmation and purity assessment. Finally, it explores the strategic application of this molecule in complex pharmaceutical synthesis, particularly in leveraging palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals who utilize advanced synthetic intermediates.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physicochemical properties are the foundation of successful and reproducible research. This compound is a bifunctional molecule featuring a Boc-protected amine and an ortho-substituted bromophenyl ring. The bromine atom serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, while the protected amine allows for sequential, controlled introduction of nitrogen-containing moieties.

The molecular weight is a critical parameter for stoichiometric calculations in reaction planning and for confirmation of identity via mass spectrometry. The key identifying and physical properties are summarized below.[1]

Table 1: Core Physicochemical and Identifying Data

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈BrNO₂ | PubChem[1] |

| Molecular Weight | 300.19 g/mol | PubChem[1] |

| Monoisotopic Mass | 299.05209 Da | PubChem[1] |

| IUPAC Name | tert-butyl N-[1-(2-bromophenyl)ethyl]carbamate | PubChem[1] |

| CAS Number | 938557-41-4 (Racemic) | Inferred from suppliers |

| Predicted XLogP3 | 3.5 | PubChem[1] |

| Appearance | Typically an off-white to pale yellow solid or oil | General Chemical Knowledge |

The distinction between molecular weight (average molar mass) and monoisotopic mass is crucial. For synthetic chemistry, the molecular weight (300.19 g/mol ) is used for calculating reagent mass. For high-resolution mass spectrometry (HRMS), the monoisotopic mass (299.05209 Da), calculated using the most abundant isotopes, is the value against which experimental data is compared for elemental composition confirmation.

Synthesis and Purification Protocol

The most direct and reliable method for the preparation of this compound is the reaction of the parent amine, 1-(2-bromophenyl)ethanamine, with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for installing the tert-butoxycarbonyl (Boc) protecting group, which is favored for its stability under a wide range of conditions and its facile, clean removal under acidic conditions.

Rationale for Experimental Choices

-

Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is employed. Its purpose is to neutralize the acidic N-H proton of the starting amine, facilitating its nucleophilic attack on the Boc₂O electrophile. It also scavenges the tert-butoxycarboxylic acid byproduct generated during the reaction.

-

Solvent: A polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. These solvents effectively dissolve both the amine starting material and Boc₂O without participating in the reaction.

-

Temperature Control: The reaction is typically initiated at 0 °C. This is a precautionary measure to control the initial exotherm that can occur upon addition of the highly reactive Boc₂O, preventing potential side reactions. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

Detailed Step-by-Step Synthesis Protocol

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 1-(2-bromophenyl)ethanamine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

-

Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (TEA, 1.2 eq) dropwise.

-

Boc Protection: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small amount of DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Aqueous Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl (to remove excess TEA) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization for Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the molecular structure. Expected signals include:

-

Aromatic Protons: A multiplet pattern between δ 7.0-7.8 ppm corresponding to the four protons on the bromophenyl ring.

-

Methine Proton (-CH-): A quartet or multiplet adjacent to the amine.

-

Methyl Protons (-CH₃): A doublet coupled to the methine proton.

-

tert-Butyl Protons (-C(CH₃)₃): A characteristic large singlet at approximately δ 1.4 ppm, integrating to 9 protons.

-

Amine Proton (-NH-): A broad singlet, which may be exchangeable with D₂O.

-

-

HRMS (High-Resolution Mass Spectrometry): This is the definitive technique for confirming elemental composition. The experimentally observed monoisotopic mass of the protonated molecular ion ([M+H]⁺) should match the theoretical value (299.05209 Da + 1.0078 Da for H⁺ = 300.0599 Da) within a narrow tolerance (typically < 5 ppm). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks separated by ~2 Da (M⁺ and M+2⁺), providing unambiguous evidence of the bromine atom's presence.

-

HPLC (High-Performance Liquid Chromatography): This method is used to assess the purity of the final compound. Using a suitable column (e.g., C18) and mobile phase, a single major peak should be observed, with the purity typically reported as the peak area percentage.

Applications in Medicinal Chemistry and Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but is a high-value intermediate. Its utility stems from the orthogonal reactivity of its two key functional groups.

-

Aryl Halide for Cross-Coupling: The 2-bromophenyl group is an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Buchwald-Hartwig, and Sonogashira reactions. This allows for the strategic installation of diverse aryl, heteroaryl, alkyl, or amine groups at this position, enabling the rapid generation of molecular complexity and the exploration of a compound library's structure-activity relationship (SAR).

-

Protected Amine for Elongation: The Boc-protected amine provides a stable, masked nucleophile. Following the modification of the aryl bromide, the Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the primary amine. This newly liberated amine can then be functionalized further through amide bond formation, reductive amination, or other nitrogen-based chemistries.

This dual functionality makes the compound a powerful building block for synthesizing complex scaffolds found in many modern therapeutics, including kinase inhibitors and PROTACs (PROteolysis TArgeting Chimeras).[2]

References

A Technical Guide to the Synthesis and Resolution of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate for Chiral Intermediate Development

Abstract

Chiral amines are fundamental building blocks in modern drug discovery, with their stereochemistry often dictating the efficacy and safety of active pharmaceutical ingredients (APIs).[1][2][3][4] This guide provides an in-depth technical overview of the synthesis and chiral resolution of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate, a versatile intermediate. The presence of a chiral benzylic amine, a tert-butoxycarbonyl (Boc) protecting group, and an ortho-brominated phenyl ring provides a trifecta of synthetic handles for complex molecule construction. We will explore two primary, field-proven strategies for obtaining enantiopure material: direct chromatographic separation of the Boc-protected racemate and diastereomeric salt resolution of the precursor amine followed by protection. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic rationale, and practical insights into leveraging this valuable chiral synthon.

Introduction to a Key Chiral Synthon

The Imperative of Chirality in Pharmaceuticals

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity.[5][] Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the development of stereoisomeric drugs, making the synthesis of single-enantiomer compounds a paramount objective in the pharmaceutical industry.[3] The use of enantiopure chiral building blocks is a foundational strategy for ensuring the stereochemical integrity of the final API.[4]

Strategic Value of 1-(2-Bromophenyl)ethylamine Derivatives

The 1-(2-bromophenyl)ethylamine scaffold is a valuable starting point for medicinal chemistry campaigns.[7] Its strategic utility arises from three key features:

-

Chiral Center: The benzylic carbon provides a stereocenter that directly influences the spatial orientation of downstream derivatives.

-

Primary Amine: A nucleophilic handle for a wide array of chemical transformations, including amide bond formation and N-alkylation.

-

Aryl Bromide: The ortho-bromine atom is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination).[7]

The tert-Butoxycarbonyl (Boc) Group: A Robust Guardian

Protecting the highly reactive amine functionality is often necessary to prevent unwanted side reactions during synthesis. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its ease of installation and its stability to a broad range of nucleophilic and basic conditions.[8][9] Crucially, it can be removed under specific acidic conditions that often leave other functional groups intact, providing an orthogonal protection strategy.[10][11] The resulting protected intermediate, this compound, is a stable, often crystalline solid that is amenable to purification and chiral separation.

Synthesis of Racemic this compound

The first step in either resolution pathway is the protection of the racemic 1-(2-bromophenyl)ethylamine precursor. This is a standard and high-yielding N-acylation reaction.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[9][10] The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc bond and the release of a tert-butyl carbonate anion. This unstable anion subsequently decomposes into carbon dioxide and the tert-butoxide anion, which is neutralized by the protonated amine or an added base.[9][10]

}

Figure 1: Simplified mechanism for Boc protection of a primary amine.

Experimental Protocol: Boc Protection

-

Setup: To a round-bottom flask charged with a magnetic stir bar, add racemic 1-(2-bromophenyl)ethylamine (1.0 eq) and dissolve in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.5 M).

-

Reagent Addition: Add triethylamine (TEA, 1.2 eq) to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 2-4 hours).

-

Workup: Quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be used directly or purified further by flash column chromatography on silica gel.

Pathway A: Direct Resolution via Chiral Chromatography

Direct separation of enantiomers using chiral chromatography is a powerful and widely used technique, particularly when diastereomeric salt formation is challenging.[12][13] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the primary methods employed.

Principle of Chiral HPLC/SFC

Chiral stationary phases are composed of a chiral selector immobilized on a solid support (e.g., silica gel).[14] As the racemic mixture passes through the column, the enantiomers form transient, diastereomeric complexes with the chiral selector. Differences in the stability of these complexes lead to different retention times, allowing for their separation.[12] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a broad range of compounds, including carbamates.[14][15]

}

Figure 2: Logical workflow for developing a chiral HPLC separation method.

Protocol: Analytical Chiral HPLC

-

Sample Preparation: Prepare a stock solution of the racemic this compound at approximately 1 mg/mL in the mobile phase or a compatible solvent.

-

Instrumentation: Use an HPLC system equipped with a UV detector (set to 220 or 254 nm).

-

Chromatographic Conditions: Screen various polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H). A typical starting mobile phase is a mixture of n-hexane and isopropanol (IPA).

-

Analysis: Inject the sample and monitor the chromatogram. The goal is to achieve baseline separation (Resolution, Rs ≥ 1.5) of the two enantiomeric peaks. If separation is poor, the ratio of hexane/IPA can be adjusted.

Data Presentation: Representative HPLC Conditions

The following table summarizes typical starting conditions for the chiral separation. Actual parameters must be determined empirically.

| Parameter | Value | Rationale |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Amylose-based CSPs are known to be effective for carbamates.[14] |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | Common non-polar mobile phase for normal-phase chiral separations.[16] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Temperature | 25 °C | Room temperature is a standard starting point for screening. |

| Detection | UV at 220 nm | Wavelength where the phenyl ring exhibits strong absorbance. |

| Expected tR (Enan. 1) | ~12 min | Illustrative retention time. |

| Expected tR (Enan. 2) | ~15 min | Illustrative retention time. |

Once an effective analytical method is established, it can be scaled up to preparative HPLC or SFC to isolate multi-gram quantities of each enantiomer.

Pathway B: Resolution via Diastereomeric Salt Formation

This classical resolution technique is a robust and cost-effective method for large-scale production if a suitable resolving agent and crystallization conditions can be identified.[17][18] It involves reacting the racemic amine precursor with a single enantiomer of a chiral acid to form a pair of diastereomeric salts.

Principle of Diastereomeric Crystallization

Diastereomers have different physical properties, including solubility.[17] By carefully choosing a chiral resolving agent and a crystallization solvent, it is often possible to induce the selective precipitation of one of the diastereomeric salts, leaving the other more soluble salt in the mother liquor. The precipitated salt can then be isolated, and the chiral amine can be liberated by treatment with a base.

}

Figure 3: Step-wise workflow for chiral resolution by diastereomeric salt crystallization.

Experimental Protocol: Resolution and Protection

-

Salt Formation: Dissolve racemic 1-(2-bromophenyl)ethylamine (1.0 eq) in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve a chiral resolving agent, such as (+)-Tartaric acid or (-)-Dibenzoyltartaric acid (0.5 - 1.0 eq), in the same solvent, heating gently if necessary.

-

Crystallization: Combine the two solutions. The diastereomeric salt may precipitate immediately or require cooling, seeding, or slow evaporation to induce crystallization. Allow the mixture to stand for several hours or overnight.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. The enantiomeric excess (e.e.) of the salt should be determined by liberating a small sample and analyzing it by chiral HPLC. Recrystallization may be necessary to improve chiral purity.

-

Liberation of Free Amine: Suspend the purified diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., DCM). Add an aqueous base (e.g., 2M NaOH) and stir until all solids dissolve. Separate the organic layer, and extract the aqueous layer two more times. Combine the organic extracts, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched free amine.

-

Boc Protection: Protect the resulting enantiopure amine using the protocol described in Section 2.2 to yield the final target compound, enantiopure this compound.

Synthetic Applications of the Chiral Intermediate

Once obtained in high enantiomeric purity, this compound is a stable intermediate ready for use in multi-step syntheses.

-

Deprotection: The Boc group can be efficiently removed by treatment with a strong acid like trifluoroacetic acid (TFA) in DCM, or with HCl in an organic solvent, to liberate the chiral primary amine without racemization.[9][10][11] This amine can then serve as a nucleophile in subsequent reactions.

-

Cross-Coupling: The ortho-bromo substituent is primed for palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, enabling rapid diversification and exploration of the chemical space around the chiral core.[7]

Conclusion

This compound is a high-value, versatile chiral intermediate for pharmaceutical research and development. This guide has detailed two robust and industrially relevant pathways for accessing its enantiomerically pure forms. The direct resolution of the carbamate by chiral chromatography offers speed and broad applicability, while the classical method of diastereomeric salt crystallization of the precursor amine provides a scalable and cost-effective alternative. The choice between these methods will depend on project-specific factors such as scale, available equipment, and the crystallization properties of the diastereomeric salts. Mastery of these techniques empowers chemists to construct complex, stereochemically defined molecules essential for the discovery of next-generation therapeutics.

References

-

France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]

-

Hoye, A. T., et al. (2018). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. PMC. [Link]

-

Wang, D., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews. [Link]

-

Wang, D., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. ResearchGate. [Link]

-

Al-Zoubi, R. M., et al. (2011). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications. [Link]

-

Beylin, V. G., & Goel, O. P. (1987). A CONVENIENT SYNTHESIS OF t-BUTYL N-(2-BROMOETHYL)CARBAMATE. Organic Preparations and Procedures International. [Link]

-

Unknown Author. HPLC manual (for chiral HPLC analysis). Unknown Source. [Link]

-

Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research. [Link]

-

Unknown Author. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. [Link]

-

Zaggout, F. R., et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]

-

Onyx Scientific. Chiral Resolution Screening. Onyx Scientific. [Link]

-

National Center for Biotechnology Information. This compound. PubChem. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Christensen, J. B., et al. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

-

Ashenhurst, J. Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]

-

Li, W., et al. (2022). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. Nature Communications. [Link]

-

Aboul-Enein, H. Y., & Ali, I. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

-

Thomas, C. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chiral Amines in Modern Pharmaceutical Synthesis. Pharma-Intermediate. [Link]

- U.S. Patent No. US7432391B2. (2008). Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

-

Shen, S., et al. (2010). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( + ) column. ResearchGate. [Link]

-

Li, J., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]

-

Deredas, D., et al. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. [Link]

-

Canto, R. F. S., et al. (2012). Palladium-Catalysed Direct Heteroarylation of Bromobenzylacetamide Derivatives. Synlett. [Link]

-

Lo, M., et al. (2017). Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors. Tetrahedron Letters. [Link]

- Chinese Patent No. CN102020589B. (2013). Tert-butyl carbamate derivative and preparation method and application thereof.

-

Unknown Author. A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Unknown Source. [Link]

-

Posner, G. H., et al. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. MDPI. [Link]

-

Lo, M., et al. (2017). Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors. PMC. [Link]

-

Gungor, T., et al. (1993). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry. [Link]

-

LookChem. (R)-(+)-1-(4-Bromophenyl)ethylamine. LookChem. [Link]

-

Trost, B. M., & Horne, D. B. (2006). Enantioselective total synthesis of (+)- and (-)-nigellamine A2. Journal of the American Chemical Society. [Link]

Sources

- 1. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. nbinno.com [nbinno.com]

- 5. jocpr.com [jocpr.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. asianpubs.org [asianpubs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 17. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 18. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to tert-Butyl (1-(2-bromophenyl)ethyl)carbamate: Synthesis, Properties, and Application in Modern Drug Discovery

Foreword: The Strategic Value of Chiral Building Blocks in Medicinal Chemistry

In the landscape of contemporary drug development, the precise control of molecular architecture is paramount. Chirality, the property of "handedness" in molecules, is a fundamental consideration, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the synthesis of enantiomerically pure chiral building blocks is a cornerstone of medicinal chemistry. This guide focuses on one such building block: tert-butyl (1-(2-bromophenyl)ethyl)carbamate. This molecule is a valuable intermediate, providing a masked chiral amine and a functionalized aromatic ring, ready for elaboration into more complex molecular targets. Its history is not one of a singular, celebrated discovery, but rather of its emergence as a practical and enabling tool in the quiet, iterative process of designing and synthesizing novel therapeutic agents.

The Emergence of a Versatile Synthetic Intermediate

The history of this compound is intrinsically linked to the broader evolution of asymmetric synthesis and the widespread adoption of protecting group strategies in organic chemistry. The development of robust methods for the enantioselective synthesis of amines and the popularization of the tert-butoxycarbonyl (Boc) protecting group in the mid-20th century set the stage for the creation of such chiral building blocks.

While a definitive first synthesis publication for this specific molecule is not readily apparent in the literature, its utility can be inferred from its structural motifs. The chiral 1-(bromophenyl)ethylamine core is a precursor to a variety of bioactive molecules, and the Boc group offers a reliable method for protecting the amine functionality during subsequent synthetic transformations. It is therefore likely that this compound was first prepared not as an end in itself, but as a crucial stepping stone in a multi-step synthesis of a larger, more complex molecule within a pharmaceutical or agrochemical research program. Its value lies in its bifunctionality: the Boc-protected amine allows for nucleophilic chemistry or can be deprotected to reveal a primary amine, while the brominated phenyl ring is primed for a host of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Synthesis and Mechanistic Considerations

The preparation of this compound is a straightforward process that relies on well-established chemical principles. The overall strategy involves two key stages: the synthesis of the chiral amine precursor, 1-(2-bromophenyl)ethylamine, and its subsequent protection with the Boc group.

Synthesis of the Chiral Amine Precursor

The enantioselective synthesis of chiral amines is a mature field of organic chemistry, with numerous methods available. For the preparation of 1-(2-bromophenyl)ethylamine, a common approach is the asymmetric reduction of the corresponding ketone, 2-bromoacetophenone. This can be achieved using chiral catalysts, such as those based on transition metals like rhodium or ruthenium, in the presence of a hydrogen source.

Alternatively, enzymatic resolutions or the use of chiral auxiliaries can be employed to obtain the desired enantiomerically pure amine. The choice of method often depends on the desired scale of the synthesis and the availability of reagents and equipment.

The Boc Protection of 1-(2-bromophenyl)ethylamine

The protection of the primary amine with a tert-butoxycarbonyl (Boc) group is a crucial step to prevent unwanted side reactions in subsequent synthetic manipulations. The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1]

The most common reagent for this transformation is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O). The reaction is typically carried out in the presence of a base, such as triethylamine or sodium hydroxide, in a suitable solvent like dichloromethane, tetrahydrofuran, or a biphasic system.

The mechanism of the Boc protection is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a leaving group, which ultimately decomposes to tert-butanol and carbon dioxide. The base serves to neutralize the protonated amine that is formed during the reaction, driving the equilibrium towards the protected product.

Caption: Mechanism of Boc protection of a primary amine.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is essential for its use in synthesis. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [2] |

| Molecular Weight | 300.19 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | Not consistently reported, expected to be a low-melting solid | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | |

| CAS Number (Racemate) | 1086391-99-2 | [2] |

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.50-7.00 (m, 4H, Ar-H)

-

δ 5.05 (br s, 1H, NH)

-

δ 4.90 (q, J = 7.0 Hz, 1H, CH-NH)

-

δ 1.45 (s, 9H, C(CH₃)₃)

-

δ 1.40 (d, J = 7.0 Hz, 3H, CH₃-CH)

-

Experimental Protocol: Synthesis of (S)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate